molecular formula C9H6O2 B045435 2-Benzofurancarboxaldehyde CAS No. 4265-16-1

2-Benzofurancarboxaldehyde

Cat. No.: B045435
CAS No.: 4265-16-1
M. Wt: 146.14 g/mol
InChI Key: ADDZHRRCUWNSCS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2-Benzofurancarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-Benzofuran-2-carbaldehyde
  • 2-Benzofurancarbaldehyde
  • 2-Formylbenzofuran
  • Benzo[b]furan-2-aldehyde
  • Coumarilaldehyde

Comparison: 2-Benzofurancarboxaldehyde is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. For example, its α,β-unsaturated aldehyde structure makes it particularly reactive in nucleophilic addition reactions .

Properties

IUPAC Name

1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDZHRRCUWNSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047121
Record name 2-Benzofurancarboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystalline solid, bitter almond odour
Record name 2-Benzofurancarboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/612/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

130.00 to 131.00 °C. @ 13.00 mm Hg
Record name 2-Benzofurancarboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033183
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, slightly soluble (in ethanol)
Record name 2-Benzofurancarboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/612/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4265-16-1
Record name 2-Benzofurancarboxaldehyde
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Record name 2-Benzofuran carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzofurancarboxaldehyde
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Record name 2-Benzofurancarboxaldehyde
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Record name Benzofuran-2-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.044
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Record name 2-FORMYLBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Benzofurancarboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033183
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

195.00 to 198.00 °C. @ 760.00 mm Hg
Record name 2-Benzofurancarboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033183
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A solution of benzofuran (163 g, 1.39 mole) in dimethylformamide (264 g, dried over magnesium sulfate overnight) in a 2-1, 3-necked flask was stirred and treated dropwise with phosphorus oxychloride (233 g, 136 ml). The solution was heated and stirred on a steam bath for 8 hrs. Another 88 g of dry dimethylformamide, followed by 70 g (42 ml) of phosphorus oxychloride, was added and the heating and stirring were continued overnight. After cooling, the solution was slowly poured into a stirred solution of 260 g of sodium acetate in 1500 ml of water. The solution was extracted four times with 500 ml of ether. The ether extracts were washed with dilute aqueous sodium hydroxide solution and then with water. The solution was then dried over magnesium sulfate and filtered.
Quantity
163 g
Type
reactant
Reaction Step One
Quantity
264 g
Type
solvent
Reaction Step One
Quantity
136 mL
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Three
Quantity
260 g
Type
reactant
Reaction Step Four
Name
Quantity
1500 mL
Type
solvent
Reaction Step Four
Quantity
88 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2.18 g of benzofuran was dissolved in 40 ml of anhydrous tetrahydrofuran. Thereto was dropwise added 12.3 ml of 1.5 M n-butyllithium hexane solution, in 5 minutes with stirring at -50° C. The mixture was stirred at 0° C. for 30 minutes and then cooled to -60° C. Thereto was added 1.61 g of N,N-dimethylformamide, and the resulting mixture was stirred at room temperature for 1 hour. The solvent was removed by distillation under reduced pressure. The residue was mixed with 50 ml of ethyl acetate and 20 ml of water to dissolve the residue. The organic layer was separated, washed with an aqueous saturated sodium chloride solution, and dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure. The residue was purified by column chromatography (eluant: n-hexane/ethyl acetate =20/1 to 10/1) to obtain 1.70 g (yield: 63%) of 2-benzofurancarbaldehyde as a colorless oily material.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
n-butyllithium hexane
Quantity
12.3 mL
Type
reactant
Reaction Step Two
Quantity
1.61 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of 2,3-benzofuran (23.63 g, 0.2 mol) and N,N-dimethylformamide (22 g, 0.3 mol) was added phosphorous oxychloride (46 g, 0.3 mol) dropwise. Upon completion of addition, the mixture was stirred for 1 hr, then warmed to 50° C. and kept at that temperature for 60 hrs. It was then poured into ice (250 mL). The resulting aqueous mixture was neutralized to pH6 by the addition of aqu. 2N NaOH and extracted with ether (3×300 mL). The organics were combined, dried with MgSO4 and concentrated. The residue was distilled to afford 9.21 g of 2-benzofurancarboxaldehyde as a pale yellow oil (b.p.=98°-100° C. at 0.6 mm Hg).
Quantity
23.63 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 2-hydroxymethylbenzofuran (6.91 g) and MnO2 (37.4 g) in CH2Cl2 (250 ml) was stirred at 30° C. for 3 days. Insoluble materials were filtered off and the filtrate was concentrated to give the titled compound (5.01 g) as colorless oil.
Quantity
6.91 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
37.4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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